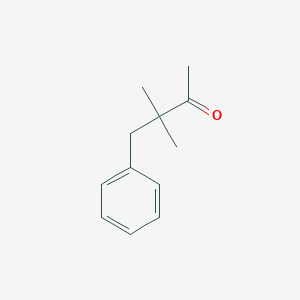
3,3-Dimethyl-4-phenylbutan-2-one
Übersicht
Beschreibung
3,3-Dimethyl-4-phenylbutan-2-one is a useful research compound. Its molecular formula is C12H16O and its molecular weight is 176.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3,3-Dimethyl-4-phenylbutan-2-one has the molecular formula . Its structure features a phenyl group attached to a butanone backbone, which contributes to its reactivity and functionality in chemical reactions. The compound is characterized by its ketonic functional group, which plays a crucial role in its applications.
Organic Synthesis
Synthesis of Derivatives
One of the primary applications of this compound is in organic synthesis. It serves as an intermediate for producing various derivatives through reactions such as cyanosilylation and reduction. For instance, the cyanosilylation of this ketone has been shown to yield products with high enantioselectivity, making it valuable for synthesizing chiral compounds .
Catalytic Reactions
The compound can also be utilized in catalytic reactions. Research indicates that it can be involved in organocatalytic processes where it acts as a substrate for generating enantioenriched products. This property is particularly beneficial in the pharmaceutical industry for developing new drugs with specific stereochemical configurations .
Pharmaceutical Applications
Drug Development
Due to its structural properties, this compound is explored as a potential precursor in the synthesis of pharmaceutical agents. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. The compound's ability to undergo various transformations makes it a suitable candidate for drug development .
Medicinal Chemistry
In medicinal chemistry, the compound's role as an intermediate allows chemists to modify its structure to enhance biological activity or reduce side effects. The flexibility in its synthesis enables researchers to tailor molecules for specific therapeutic targets .
Analytical Chemistry
Chromatographic Techniques
this compound is frequently analyzed using high-performance liquid chromatography (HPLC). It can be separated effectively on HPLC columns under optimized conditions using acetonitrile and water as the mobile phase. This application is crucial for purity assessment and impurity profiling in pharmaceutical formulations .
Mass Spectrometry Compatibility
For applications requiring mass spectrometry (MS), modifications to the mobile phase (e.g., replacing phosphoric acid with formic acid) allow for compatibility with MS detection methods. This adaptability enhances its utility in pharmacokinetic studies and quality control processes within pharmaceutical industries .
Eigenschaften
CAS-Nummer |
13705-37-8 |
|---|---|
Molekularformel |
C12H16O |
Molekulargewicht |
176.25 g/mol |
IUPAC-Name |
3,3-dimethyl-4-phenylbutan-2-one |
InChI |
InChI=1S/C12H16O/c1-10(13)12(2,3)9-11-7-5-4-6-8-11/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
UBNAVIPKORDBNB-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(=O)C(C)(C)CC1=CC=CC=C1 |
Key on ui other cas no. |
13705-37-8 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













